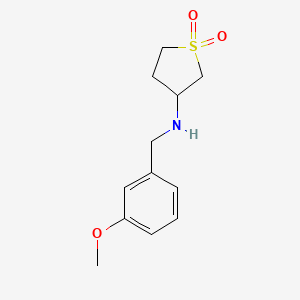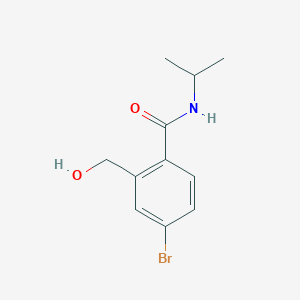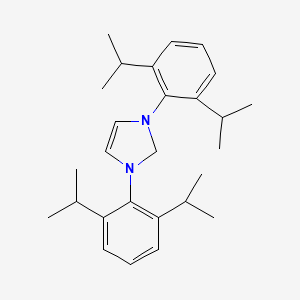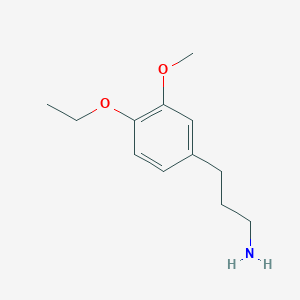
C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
Vue d'ensemble
Description
The compound “C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine” is a complex organic molecule. It seems to contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a phenyl ring (a six-membered ring of carbon atoms) which is substituted with two methyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as Grignard reactions, where a halogenated compound reacts with magnesium in an ether solution .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the connectivity of the atoms and the presence of the pyridine and phenyl rings. The exact structure would depend on the specific locations of the bonds within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen in the pyridine ring and the methyl groups on the phenyl ring. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Applications De Recherche Scientifique
Copper(I) Complexes with Novel Bidentate Iminopyridine Ligands
Research by Dehghanpour et al. (2007) involved synthesizing and characterizing copper(I) complexes containing ligands similar to the query compound, demonstrating applications in coordination chemistry. These complexes exhibited unique structural properties and showed quasireversible redox behavior, hinting at potential applications in electrochemical devices and catalysis Dehghanpour, Bouslimani, Welter, & Mojahed, 2007.
Crystal and Molecular Structure Analysis
Another study by Trivedi et al. (2009) focused on the synthesis of a novel dihydropyridine derivative, characterized through spectroscopic techniques and X-ray diffraction studies. The structural elucidation of such compounds contributes to the broader understanding of molecular interactions and the design of new chemical entities with potential applications in drug development and materials science Trivedi, Gowda, Naliapara, Sridhar, Prasad, & Shah, 2009.
Copper-Catalyzed C-N Bond Cleavage
Huang et al. (2013) developed a copper-catalyzed method for C-N bond cleavage of aromatic methylamines to construct pyridine derivatives. This approach facilitates the assembly of complex molecules from simple starting materials, indicating its utility in organic synthesis and the pharmaceutical industry Huang, Ji, Wu, Huang, & Jiang, 2013.
Solution-Processed TADF Bluish-Green and Hybrid White OLEDs
A study by Ngo et al. (2019) explored the use of pyridine-containing bipolar host materials for blue organic light-emitting diode (OLED) applications. The research highlights the potential of such compounds in enhancing the performance of OLED devices, showcasing their importance in the development of energy-efficient lighting and displays Ngo, Hung, Tsai, Sharma, & Chen, 2019.
Regioselectivity and Mechanism in Synthesizing N-Substituted Pyridones
Li et al. (2017) investigated the regioselectivity and mechanism of synthesizing N-substituted pyridones and 2-substituted pyridines through metal-free C-O and C-N bond-cleaving of oxazoline[3,2-a]pyridiniums. This research contributes to the field of heterocyclic chemistry, offering insights into the synthesis of pyridine derivatives, which are crucial intermediates in many pharmaceuticals Li, Xue, Yang, Feng, Liu, Zhang, Zhu, Xu, Hall, Zhao, Shi, & Zhu, 2017.
Mécanisme D'action
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)-pyridin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-3-4-11(2)13(9-10)14(15)12-5-7-16-8-6-12/h3-9,14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERVVZFARQMUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride](/img/structure/B3164081.png)



![N-Benzyl-1-[6-(2,4-difluorophenyl)-2-pyridyl]methanamine](/img/structure/B3164097.png)




![{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3164142.png)
![7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde](/img/structure/B3164166.png)
